molecular formula C24H22ClN5O2 B2557290 11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one CAS No. 1326928-20-4

11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one

Cat. No. B2557290
CAS RN: 1326928-20-4
M. Wt: 447.92
InChI Key: KDBMJLOWHSDHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality 11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Interactions

Compounds with intricate molecular structures, such as "11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one", often serve as subjects for structural analysis to understand their molecular geometry, electronic configuration, and potential for interactions with biological molecules. Studies like the one by Zhang et al. (2009) on "Inter-ring and endo anomeric effects, and hydrogen-bonded supramolecular motifs in two 2,4,6,8-tetraazabicyclo[3.3.0]octane derivatives" illustrate how detailed structural analysis can reveal insights into molecular stability, reactivity, and potential for forming supramolecular structures through hydrogen bonding (Zhenfeng Zhang, Jian-ge Wang, Guisheng Zhang, Jian-ping Li, 2009).

Synthetic Chemistry and Drug Design

Compounds with complex structures often play a crucial role in synthetic chemistry and drug design, serving as building blocks for novel pharmaceuticals. Research such as the synthesis and docking studies of tetrazole derivatives by Al-Hourani et al. (2015) demonstrates how structural manipulation of complex molecules can lead to the discovery of new potential COX-2 inhibitors, highlighting the importance of these compounds in the development of therapeutic agents (B. J. Al-Hourani et al., 2015).

Material Science and Nanotechnology

In material science and nanotechnology, the unique properties of complex organic molecules are exploited for creating novel materials with specific functionalities. For example, studies on cage silsesquioxanes by Miyazato et al. (2010) reveal the potential of highly structured organic compounds in creating materials with unique electronic and structural properties, which could be relevant for applications ranging from electronics to nanodevices (Akio Miyazato, C. Pakjamsai, Y. Kawakami, 2010).

properties

IUPAC Name

11-(4-butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O2/c1-2-3-14-32-20-10-6-18(7-11-20)21-15-22-23-27-30(16-17-4-8-19(25)9-5-17)24(31)28(23)12-13-29(22)26-21/h4-13,21-23,26-27H,2-3,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFSPVZWVRMOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one

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